molecular formula C12H6O6S2 B428765 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid CAS No. 57234-00-1

4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid

Cat. No. B428765
CAS RN: 57234-00-1
M. Wt: 310.3g/mol
InChI Key: GSVMNMBCNQBHGI-UHFFFAOYSA-N
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Description

4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid, also known as CFT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiophene derivative that has been synthesized by several methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Pd-catalyzed direct C-H arylation reaction. CFT has shown promising results in various scientific applications, including its use as a fluorescent probe and in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid is not fully understood. However, it is believed that the compound interacts with biomolecules through π-π interactions and hydrogen bonding. This compound has been shown to bind to proteins, DNA, and RNA, and its binding affinity can be modulated by changing the pH and ionic strength of the solution.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid in lab experiments include its high fluorescence quantum yield, its ability to selectively bind to biomolecules, and its ease of synthesis. However, there are also some limitations to using this compound, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. This compound could also be used in the development of new organic electronic devices, such as organic solar cells and organic photodetectors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
In conclusion, this compound is a unique chemical compound that has shown promise in various scientific applications. Its synthesis method has been well-established, and its properties have been extensively studied. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid involves several steps, including the preparation of the starting material, 2,5-dibromo-3-formylthiophene, and the subsequent coupling reaction with 4-carboxy-2-thiophenylboronic acid or 4-carboxy-2-(trifluoromethyl)thiophenylboronic acid. The reaction is typically carried out under Pd-catalyzed conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules, including proteins, DNA, and RNA. This compound has also been used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

4-(4-carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O6S2/c13-1-7-9(5(3-19-7)11(15)16)10-6(12(17)18)4-20-8(10)2-14/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVMNMBCNQBHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C=O)C2=C(SC=C2C(=O)O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364874
Record name AI-942/13331569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57234-00-1
Record name AI-942/13331569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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